molecular formula C13H18N4O2 B2528670 tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate CAS No. 522602-05-7

tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate

Cat. No.: B2528670
CAS No.: 522602-05-7
M. Wt: 262.313
InChI Key: GCACLSJUCPFFHG-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features an azidoethyl group, which can be utilized in various chemical reactions, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(2-azidoethyl)phenyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate bond . The reaction conditions are generally mild, with the reaction being conducted at room temperature to avoid decomposition of the azido group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules through click chemistry.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate involves the reactivity of the azido groupThis reaction is highly efficient and selective, making it useful for bioconjugation and material science applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate is unique due to the presence of both the azido and phenyl groups. The azido group provides versatility in chemical reactions, while the phenyl group enhances the compound’s stability and reactivity. This combination makes it a valuable intermediate in organic synthesis and various research applications .

Properties

IUPAC Name

tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-13(2,3)19-12(18)16-11-6-4-10(5-7-11)8-9-15-17-14/h4-7H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCACLSJUCPFFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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